Cas no 2228931-23-3 (tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate)

Tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxymethylaminomethyl substituent. Its structural design offers advantages in synthetic chemistry, particularly in peptide and pharmaceutical intermediate synthesis, where the Boc group provides selective deprotection under mild acidic conditions. The chloro and hydroxymethylaminomethyl functional groups enhance reactivity for further derivatization, making it a versatile building block in medicinal chemistry. Its stability under basic conditions and compatibility with a range of coupling reagents contribute to its utility in multi-step organic synthesis. This compound is particularly valuable in the development of bioactive molecules and fine chemical applications.
tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate structure
2228931-23-3 structure
Product name:tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate
CAS No:2228931-23-3
MF:C13H19ClN2O3
Molecular Weight:286.754562616348
CID:6276837
PubChem ID:165670251

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate
    • 2228931-23-3
    • tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
    • EN300-1900552
    • インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(17)15-11-6-5-9(7-10(11)14)8-16(4)18/h5-7,18H,8H2,1-4H3,(H,15,17)
    • InChIKey: DJCXYVUMZFDGBA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1NC(=O)OC(C)(C)C)CN(C)O

計算された属性

  • 精确分子量: 286.1084202g/mol
  • 同位素质量: 286.1084202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 61.8Ų

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1900552-5.0g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
5g
$3396.0 2023-06-01
Enamine
EN300-1900552-2.5g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
2.5g
$2295.0 2023-09-18
Enamine
EN300-1900552-0.5g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
0.5g
$1124.0 2023-09-18
Enamine
EN300-1900552-0.05g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
0.05g
$983.0 2023-09-18
Enamine
EN300-1900552-10.0g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
10g
$5037.0 2023-06-01
Enamine
EN300-1900552-0.1g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
0.1g
$1031.0 2023-09-18
Enamine
EN300-1900552-5g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
5g
$3396.0 2023-09-18
Enamine
EN300-1900552-10g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
10g
$5037.0 2023-09-18
Enamine
EN300-1900552-1.0g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
1g
$1172.0 2023-06-01
Enamine
EN300-1900552-0.25g
tert-butyl N-(2-chloro-4-{[hydroxy(methyl)amino]methyl}phenyl)carbamate
2228931-23-3
0.25g
$1078.0 2023-09-18

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate 関連文献

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamateに関する追加情報

tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate, identified by the CAS number 2228931-23-3, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which combines a tert-butyl group with a substituted phenyl ring and a carbamate functional group. The presence of the chloro and hydroxy(methyl)aminomethyl substituents on the phenyl ring imparts distinct chemical properties, making it a valuable molecule in both academic and industrial research.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have explored its role as a bioisostere in medicinal chemistry, where it serves as a promising lead compound for developing novel therapeutic agents. The hydroxy(methyl)aminomethyl group on the phenyl ring has been shown to exhibit interesting pharmacokinetic properties, including improved solubility and bioavailability. These attributes make it an attractive candidate for drug delivery systems and targeted therapy.

In addition to its pharmaceutical applications, tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate has also found utility in materials science. Its unique structure allows for the formation of stable polymers and coatings with enhanced mechanical properties. Recent advancements in polymer chemistry have demonstrated its ability to act as a crosslinking agent, leading to the development of high-performance materials for industrial applications.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of the substituted phenyl ring, followed by the introduction of the carbamate group via nucleophilic substitution. Recent optimizations in synthetic protocols have significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

From an environmental perspective, tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate has been studied for its biodegradability and environmental impact. Research indicates that under specific conditions, the compound undergoes rapid degradation, reducing its persistence in aquatic and terrestrial ecosystems. This finding is crucial for ensuring sustainable practices in industries that utilize this compound.

In conclusion, tert-butyl N-(2-chloro-4-{hydroxy(methyl)aminomethyl}phenyl)carbamate (CAS No: 2228931-23-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key molecule in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials, this compound is poised to play an even more significant role in shaping future technologies and therapeutic solutions.

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